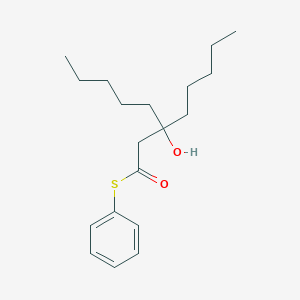![molecular formula C17H24O3 B14598034 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one CAS No. 61103-80-8](/img/structure/B14598034.png)
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of an oxolan-2-one ring, a 3-methylbutyl group, and a 3-methylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylphenol with an appropriate alkylating agent to introduce the 3-methylphenoxy group. This intermediate is then subjected to further reactions to form the oxolan-2-one ring and attach the 3-methylbutyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxolan-2-one ring to other functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbutyl phenylacetate
- 3-Methyl-1-butanol
- 2-Phenylacetic acid
Uniqueness
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxolan-2-one ring with a 3-methylphenoxy methyl group sets it apart from other similar compounds, making it valuable for specialized applications.
Properties
CAS No. |
61103-80-8 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(3-methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one |
InChI |
InChI=1S/C17H24O3/c1-12(2)7-8-14-10-16(20-17(14)18)11-19-15-6-4-5-13(3)9-15/h4-6,9,12,14,16H,7-8,10-11H2,1-3H3 |
InChI Key |
LVWDFIZZCFOKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CC(C(=O)O2)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)




![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)



![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)



![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)
